molecular formula C8H14N2O2 B6605328 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol CAS No. 2803852-30-2

3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol

Cat. No. B6605328
CAS RN: 2803852-30-2
M. Wt: 170.21 g/mol
InChI Key: NWXDHCVOBXGOPQ-UHFFFAOYSA-N
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Description

3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol, also known as 3-AOMB, is a synthetic derivative of the naturally occurring amino acid L-tryptophan. It is a non-selective agonist of the serotonin 5-HT2A receptor and has been studied as a potential therapeutic agent in the treatment of depression, anxiety, and other psychiatric disorders. 3-AOMB has a unique mechanism of action and has been found to be more potent than other serotonin 5-HT2A agonists.

Scientific Research Applications

3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been studied as a potential therapeutic agent in the treatment of depression, anxiety, and other psychiatric disorders. It has also been studied as a potential treatment for Parkinson’s disease, Alzheimer’s disease, and schizophrenia. In addition, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been studied as a potential neuroprotective agent and may have potential applications in the treatment of neurodegenerative diseases.

Mechanism of Action

3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol is a non-selective agonist of the serotonin 5-HT2A receptor. It binds to the 5-HT2A receptor and activates it, leading to a cascade of biochemical and physiological effects. Activation of the 5-HT2A receptor leads to increased levels of serotonin in the brain, which has been linked to improved mood and reduced anxiety.
Biochemical and Physiological Effects
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been found to have a number of biochemical and physiological effects. It has been found to increase levels of serotonin in the brain, which has been linked to improved mood and reduced anxiety. In addition, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been found to increase levels of dopamine and norepinephrine, which may have positive effects on cognitive performance. It has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for regulating stress responses.

Advantages and Limitations for Lab Experiments

3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has several advantages for use in laboratory experiments. It is a non-selective agonist of the serotonin 5-HT2A receptor, which makes it an ideal agent for studying the effects of serotonin on behavior and physiology. In addition, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol is relatively easy to synthesize and is stable in a variety of solvents. However, there are some limitations to the use of 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol in laboratory experiments. It has a short half-life in vivo, which means that it must be administered multiple times in order to maintain its effects. In addition, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been found to have some toxic side effects, such as nausea and vomiting, when administered in high doses.

Future Directions

There are several potential future directions for 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol. It could be studied as a potential therapeutic agent in the treatment of depression, anxiety, and other psychiatric disorders. It could also be studied as a potential treatment for Parkinson’s disease, Alzheimer’s disease, and schizophrenia. In addition, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol could be studied as a potential neuroprotective agent and may have potential applications in the treatment of neurodegenerative diseases. Finally, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol could be studied as a potential treatment for drug addiction, as it has been found to have some effects on the reward pathways in the brain.

Synthesis Methods

3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol can be synthesized from L-tryptophan using a two-step procedure. The first step involves the formation of a Schiff base intermediate by reacting L-tryptophan with formaldehyde in the presence of a base such as sodium hydroxide. The second step involves the deprotonation of the Schiff base intermediate to form 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol. This reaction is typically performed in an organic solvent such as dimethylformamide (DMF).

properties

IUPAC Name

3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-8(2,3-4-11)6-5-7(9)12-10-6/h5,11H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXDHCVOBXGOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)C1=NOC(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol

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